2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Übersicht
Beschreibung
The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of triazolopyridazine . Triazolopyridazines are known to be selective inhibitors of wild-type MET kinase and several clinically relevant mutants . They are being evaluated for their potential in treating various types of cancer, particularly NSCLC, liver, and gastric cancer .
Synthesis Analysis
The synthesis of this compound or its similar derivatives involves the creation of CH2-/CF2-linked triazolotriazines . This process was developed to eliminate the OCH2-related metabolic deficiency of previously reported triazolotriazine .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivative nature. Triazolopyridazine derivatives have been studied for their binding modes, with crystal structures reported for some variants .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its inhibitory activity against MET kinase . The compound has shown potent anti-proliferative activities .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure have shown potential as anticancer agents . They can inhibit the growth of cancer cells and have been studied for their effects on various types of cancer .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
The [1,2,4]triazolo[4,3-b]pyridazine structure has been associated with anti-inflammatory activity, suggesting potential use in the treatment of inflammatory diseases .
Antioxidant Activity
Compounds with this structure have shown antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, which could make them useful in the treatment of diseases where these enzymes play a role .
Energetic Materials
Compounds with a fused-triazole backbone have been used in the construction of very thermally stable energetic materials .
Antidepressant Activity
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure have shown potential as antidepressants .
Antipsychotic Activity
These compounds have also demonstrated antipsychotic properties, making them potential candidates for the development of new antipsychotic drugs .
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound involve further evaluation of its therapeutic potential. Given its potent anti-proliferative activities and favorable pharmacokinetic properties, it could be a promising candidate for the treatment of MET-dependent cancers . Further studies are needed to confirm its efficacy and safety in clinical settings.
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-13-7-5-12(6-8-13)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-4-2-1-3-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGGEIKREFITFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.